TP-064
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
TP-064, also known as N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide, primarily targets Protein Arginine Methyltransferase 4 (PRMT4) . PRMT4, also known as coactivator-associated arginine methyltransferase 1 (CARM1), is involved in a variety of biological processes and is considered a candidate oncogene due to its overexpression in several types of cancer .
Mode of Action
This compound inhibits the methyltransferase activity of PRMT4 with high potency . It reduces arginine dimethylation of the PRMT4 substrates BRG1-associated factor 155 (BAF155; IC 50 = 340 ± 30 nM) and Mediator complex subunit 12 (MED12; IC 50 = 43 ± 10 nM) . This inhibition is selective, as this compound exhibits over 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .
Biochemical Pathways
The inhibition of PRMT4 by this compound impacts both inflammatory and metabolic processes . It induces a dose-dependent decrease in lipopolysaccharide-induced ex vivo blood monocyte Tnfα secretion . Additionally, it downregulates the expression of the glycogen metabolism-related protein G6pc in the liver .
Result of Action
The inhibition of PRMT4 by this compound results in a reduction of arginine dimethylation of PRMT4 substrates, which in turn inhibits the proliferation of a subset of multiple myeloma cell lines . Affected cells are arrested in the G1 phase of the cell cycle .
Action Environment
The action of this compound is influenced by environmental factors such as diet. For instance, in a study involving male apolipoprotein E knockout mice fed a high cholesterol/high fat Western-type diet, this compound treatment resulted in a dose-dependent decrease in gonadal white adipose tissue expression levels of PPARγ target genes, translating into a reduced body weight gain .
Biochemical Analysis
Biochemical Properties
TP-064 is known to inhibit PRMT4 with an IC50 value of less than 10nM for methylation of H3 (1-25) . It exhibits more than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets . In cellular assays, this compound inhibits the methylation of MED12 with an IC50 value of 43 nM .
Cellular Effects
This compound has been shown to inhibit the proliferation of a subset of multiple myeloma cell lines, with affected cells arrested in the G1 phase of the cell cycle . It has also been found to impact both inflammatory and metabolic processes without changing the susceptibility for early atherosclerotic lesions in male apolipoprotein E knockout mice .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PRMT4, which results in reduced arginine dimethylation of the PRMT4 substrates BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) . The binding of this compound to PRMT4 has been confirmed by DSLS with stabilization at about 6°C .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been reported that this compound treatment results in a dose-dependent decrease in lipopolysaccharide-induced ex vivo blood monocyte Tnfα secretion .
Dosage Effects in Animal Models
In animal models, this compound treatment has been associated with a dose-dependent decrease in gonadal white adipose tissue expression levels of PPARγ target genes, which translated into a reduced body weight gain .
Metabolic Pathways
This compound treatment also dose-dependently downregulated gene expression of the glycogen metabolism-related protein G6pc in the liver .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given its role as an inhibitor of PRMT4, it is likely to be found in the same subcellular locations as PRMT4, which includes the nucleus .
Preparation Methods
The synthesis of TP-064 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:
Formation of the Piperidine Intermediate: This involves the reaction of 2-methylamino-ethylamine with 4-pyridinecarboxaldehyde to form the piperidine intermediate.
Coupling Reaction: The piperidine intermediate is then coupled with 3-phenoxybenzoyl chloride to form the final product, this compound.
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
TP-064 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, resulting in reduced forms of this compound.
Substitution: Substitution reactions can take place at the phenoxy group, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
TP-064 has several scientific research applications, including:
Cancer Research: this compound is used to study the role of PRMT4 in cancer, particularly in multiple myeloma. .
Epigenetics: this compound is a valuable tool for studying the epigenetic regulation of gene expression by PRMT4.
Drug Development: This compound serves as a lead compound for the development of new PRMT4 inhibitors with potential therapeutic applications in cancer and other diseases
Comparison with Similar Compounds
TP-064 is unique due to its high potency and selectivity for PRMT4. It has an IC50 value of less than 10 nM for the inhibition of PRMT4 and exhibits greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets . Similar compounds include:
TP-064N: A closely related compound that serves as a negative control for this compound.
MS023: Another PRMT4 inhibitor with similar selectivity but different chemical structure.
This compound’s high selectivity and potency make it a valuable tool for studying PRMT4 and its role in various biological processes.
Properties
IUPAC Name |
N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIITYLFSAXKIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.